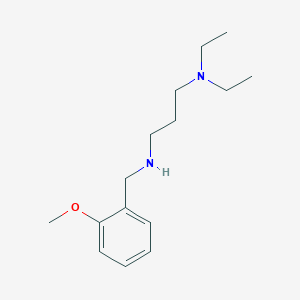![molecular formula C15H21N3O B12487606 1-tert-butyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B12487606.png)
1-tert-butyl-3-[2-(1H-indol-3-yl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl-3-[2-(1H-indol-3-yl)ethyl]urea is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-3-[2-(1H-indol-3-yl)ethyl]urea typically involves the reaction of tert-butyl isocyanate with 2-(1H-indol-3-yl)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: tert-butyl isocyanate and 2-(1H-indol-3-yl)ethylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Procedure: The tert-butyl isocyanate is added dropwise to a solution of 2-(1H-indol-3-yl)ethylamine in the chosen solvent. The reaction mixture is stirred for several hours to ensure complete conversion.
Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-tert-butyl-3-[2-(1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The urea group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl-3-[2-(1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The urea group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-tert-butyl-3-[2-(1H-indol-3-yl)ethyl]urea can be compared with other indole derivatives, such as:
1-tert-butyl-3-[2-(1H-indol-3-yl)ethyl]carbamate: Similar structure but with a carbamate group instead of a urea group.
1-tert-butyl-3-[2-(1H-indol-3-yl)ethyl]thiourea: Similar structure but with a thiourea group instead of a urea group.
1-tert-butyl-3-[2-(1H-indol-3-yl)ethyl]amide: Similar structure but with an amide group instead of a urea group.
Uniqueness
The uniqueness of this compound lies in its specific combination of the indole and urea moieties, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.
Propiedades
Fórmula molecular |
C15H21N3O |
|---|---|
Peso molecular |
259.35 g/mol |
Nombre IUPAC |
1-tert-butyl-3-[2-(1H-indol-3-yl)ethyl]urea |
InChI |
InChI=1S/C15H21N3O/c1-15(2,3)18-14(19)16-9-8-11-10-17-13-7-5-4-6-12(11)13/h4-7,10,17H,8-9H2,1-3H3,(H2,16,18,19) |
Clave InChI |
GFUOMIXOGLPPBC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)NCCC1=CNC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 5-({3-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12487556.png)
![[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl][4-(propan-2-yl)phenyl]methanone](/img/structure/B12487557.png)
![2-{[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethyl]amino}ethanol](/img/structure/B12487566.png)
![Ethyl 4-{2-[5-amino-3-(4-methoxyphenyl)-1-methylpyrazol-4-yl]diazen-1-yl}benzoate](/img/structure/B12487569.png)
![2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(pentafluorophenyl)acetamide](/img/structure/B12487576.png)
![1-Methyl-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B12487588.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12487594.png)
![2-methyl-N-phenyl-5-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}benzenesulfonamide](/img/structure/B12487599.png)
iron](/img/structure/B12487613.png)
![5-methyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one](/img/structure/B12487614.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-oxo-1-phenylpropyl)acetamide](/img/structure/B12487617.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(naphthalen-2-yl)benzamide](/img/structure/B12487625.png)
